
Tetramethyldistannene
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Overview
Description
Tetramethyldistannene is an organotin compound characterized by a tin-tin double bond (Sn=Sn) with four methyl groups attached to the tin atoms. This compound is of significant interest due to its unique structural and chemical properties, which make it a valuable subject in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyldistannene can be synthesized through the photolysis of 1,1,3,4-tetramethylstannacyclopent-3-ene in hexane solution. The process involves the formation of dimethylstannylene (SnMe2) as an intermediate, which subsequently dimerizes to form this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Formation and Detection
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Laser Flash Photolysis: Tetramethyldistannene can be generated through the photolysis of 1,1,3,4-tetramethylstannacyclopent-3-ene (4b) in hexane solution . The process involves the initial formation of dimethylstannylene (SnMe2), which subsequently decays to form this compound .
1 1 3 4 tetramethylstannacyclopent 3 ene 4b hνSnMe2→Me2Sn SnMe2 -
Spectroscopic Detection: this compound exhibits a characteristic UV-Vis absorption spectrum with a λmax ≈ 470 nm in hexane solution . This spectroscopic signature allows for its direct detection and monitoring during photochemical experiments .
Spectroscopic and Computational Details
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UV-Vis Spectroscopy: Time-dependent DFT calculations support the spectral assignments for SnMe2 and Me2Sn=SnMe2 . The this compound absorption maximum is observed at approximately 465-470 nm .
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DFT Calculations: Density functional theory (DFT) calculations, specifically at the (TD)ωB97XD/def2-TZVP level of theory, have been used to reproduce experimental trends in binding energies and UV-Vis spectra of complexes involving this compound . These calculations also support mechanistic proposals for complexation reactions .
Oligomerization
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Formation of Oligomers: this compound can further react to form longer-lived species, which are assigned to higher SnMe2 oligomers .
Me2Sn SnMe2→Oligomers of SnMe2 -
Transient Species: Flash photolysis studies have identified at least two sequentially formed transient products resulting from the laser photolysis of related compounds, indicating complex reaction pathways involving this compound .
Scientific Research Applications
Tetramethyldistannene (Me2Sn[double bond, length as m-dash]SnMe2, 4a) is a chemical compound that has applications in various scientific research fields . This article aims to provide a detailed overview of these applications, drawing from verified sources.
Scientific Research Applications
- Lewis Acid-Base Complexation: this compound engages in reactions with amine donors, leading to the formation of amine-stabilized stannylidenestannylene structures .
- Precursor in Chemical Reactions: this compound can be used as a precursor for reactive stannylenes (R2Sn:) allowing exploration of the reactions available to molecules containing divalent tin atoms .
- Study of Multiply Bonded Species: this compound is useful in understanding the factors that control the reactions of multiply bonded species .
- Dimerization Studies: this compound (Me2SnSnMe2, 16a) is a doubly bonded dimer that can be detected and characterized in solution . The dimerization of dimethylstannylene affords a species exhibiting λmax = 465 nm, which is assigned to this compound .
- Formation of Butadiene: Photolysis of this compound results in the formation of 2,3-dimethyl-1,3-butadiene as the major product .
Mechanism of Action
The mechanism of action of tetramethyldistannene involves its reactivity with various chemical species. The tin-tin double bond (Sn=Sn) is a key feature that influences its chemical behavior. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Dimethylstannylene (SnMe2): A related compound with a single tin-tin bond.
Tetramethyldisilene (Si2Me4): An analogous silicon compound with a Si=Si double bond.
Tetramethyldigermene (Ge2Me4): A germanium analogue with a Ge=Ge double bond.
Uniqueness: Tetramethyldistannene is unique due to its tin-tin double bond, which imparts distinct reactivity and stability compared to its silicon and germanium analogues.
Properties
CAS No. |
117488-69-4 |
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Molecular Formula |
C4H12Sn2 |
Molecular Weight |
297.56 g/mol |
IUPAC Name |
dimethylstannanylidene(dimethyl)tin |
InChI |
InChI=1S/4CH3.2Sn/h4*1H3;; |
InChI Key |
YWMMBLROIUSLBV-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](=[Sn](C)C)C |
Origin of Product |
United States |
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